![molecular formula C7H3Cl2NO B103352 3,6-二氯苯并[d]异噁唑 CAS No. 16263-54-0](/img/structure/B103352.png)

3,6-二氯苯并[d]异噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

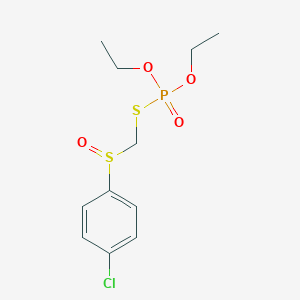

3,6-Dichlorobenzo[d]isoxazole is a chemical compound that belongs to the class of isoxazoles, which are nitrogen-oxygen containing heterocycles. These compounds are significant due to their presence in various biologically active molecules and their utility as intermediates in medicinal chemistry. Specifically, derivatives of 3-substituted-1,2-benzisoxazole have shown potential as antipsychotic compounds .

Synthesis Analysis

The synthesis of compounds related to 3,6-Dichlorobenzo[d]isoxazole can be achieved through various methods. For instance, 3-isoxazolols can be synthesized from beta-keto esters and hydroxylamine, with a novel route avoiding byproduct formation by using N, O-diBoc-protected beta-keto hydroxamic acids . Additionally, 1,3-dipolar cycloaddition reactions have been employed to create isoxazoline-fused chlorins and bacteriochlorins from meso-tetraaryl porphyrin and 2,6-dichlorobenzonitrile oxide . Another example is the synthesis of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole through 1,3 dipolar cycloaddition, followed by various spectroscopic characterizations . Moreover, the Boekelheide rearrangement has been modified to synthesize 3-chloromethyl-1,2-benzisoxazoles, demonstrating the versatility of this approach .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of bacteriochlorin was determined by X-ray diffraction . Similarly, the structure of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was elucidated using X-ray Single Crystal diffraction, and quantum chemical calculations were performed to compare molecular geometric parameters .

Chemical Reactions Analysis

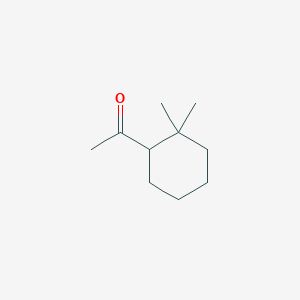

Isoxazole derivatives participate in a range of chemical reactions. The 1,3-dipolar cycloaddition is a common method for synthesizing isoxazole rings, as seen in the creation of isoxazoline-fused chlorins . The Boekelheide rearrangement is another reaction utilized to synthesize 3-chloromethyl-1,2-benzisoxazoles, indicating the potential for halogenation at the 3-position of benzisoxazole derivatives . Additionally, the alkylation of enolates has been performed using 3-methyl-4-chloro-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole, leading to bi- and tetracyclic derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are diverse. For instance, new liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles exhibit mesomorphic properties, indicating their potential use in materials science . The antimicrobial and antioxidant activities of certain derivatives have been assessed, revealing their biological relevance . Furthermore, the theoretical analysis of frontier molecular orbitals, molecular electrostatic potential, and non-linear optical behavior of these compounds provides insight into their reactivity and potential applications .

科学研究应用

合成途径和化学反应性

包括与3,6-二氯苯并[d]异噁唑结构相关的化合物在内的异噁唑衍生物,通过各种合成途径合成。一个显著的方法涉及使用不同催化剂进行一锅多组分反应,实现二取代异噁唑的多样合成,展示了它们在合成有机化学中的重要作用(Setia, Bharti, & Sharma, 2020)。这些合成方法对于生产具有各种生物活性的异噁唑衍生物至关重要。

未来方向

属性

IUPAC Name |

3,6-dichloro-1,2-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPXRBHETNDMFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)ON=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544035 |

Source

|

| Record name | 3,6-Dichloro-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichlorobenzo[d]isoxazole | |

CAS RN |

16263-54-0 |

Source

|

| Record name | 3,6-Dichloro-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)

![2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B103283.png)